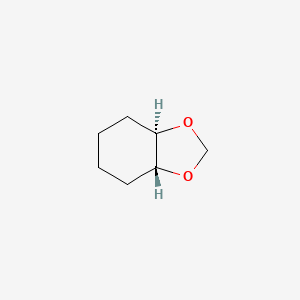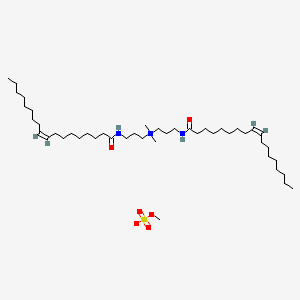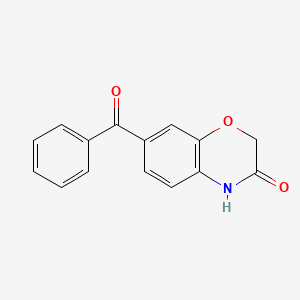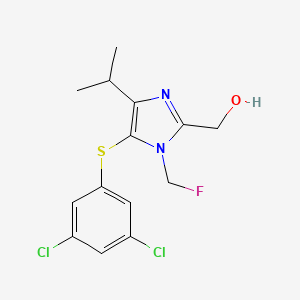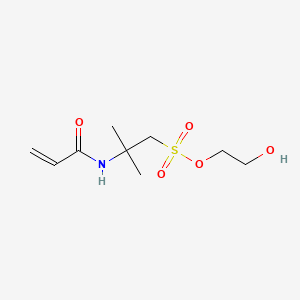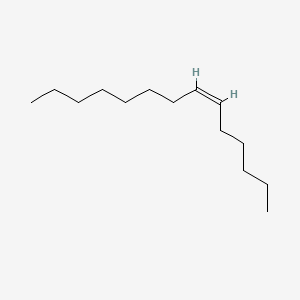
cis-6-Tetradecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-6-Tetradecene: is an organic compound with the molecular formula C₁₄H₂₈ . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on the same side, which affects the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing cis-6-Tetradecene involves the Grignard reaction. This process typically starts with the reaction of an alkyl halide with magnesium in an anhydrous ether solvent to form a Grignard reagent. This reagent is then reacted with an appropriate aldehyde or ketone to form the desired alkene.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to produce the alkene. This method allows for precise control over the double bond’s position and configuration.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes that can efficiently produce large quantities of the compound. These methods may include:
Catalytic Hydrogenation: Partial hydrogenation of polyunsaturated hydrocarbons using specific catalysts to achieve the desired cis configuration.
Olefin Metathesis: This method involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds, using metal catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-6-Tetradecene can undergo oxidation reactions, typically using reagents like potassium permanganate or ozone, to form epoxides, diols, or other oxygenated products.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, converting it into the corresponding alkane.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another atom or group, often facilitated by radical initiators or UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Halogens (e.g., Br₂) with radical initiators
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Tetradecane
Substitution: Halogenated alkenes
Scientific Research Applications
cis-6-Tetradecene has various applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkenes.
Biology: Investigated for its role in pheromone signaling in insects.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of cis-6-Tetradecene involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it may act as a ligand that binds to receptors, triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
cis-6-Dodecene: Similar structure but with two fewer carbon atoms.
cis-6-Hexadecene: Similar structure but with two additional carbon atoms.
trans-6-Tetradecene: Same molecular formula but with a different configuration of the double bond.
Uniqueness: cis-6-Tetradecene’s unique cis configuration imparts distinct physical and chemical properties, such as boiling point, solubility, and reactivity, compared to its trans isomer and other similar alkenes. This configuration can influence its biological activity and industrial applications, making it a valuable compound for various research and commercial purposes.
Properties
CAS No. |
41446-61-1 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
(Z)-tetradec-6-ene |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h11,13H,3-10,12,14H2,1-2H3/b13-11- |
InChI Key |
BIODCQQZTGWGNH-QBFSEMIESA-N |
Isomeric SMILES |
CCCCCCC/C=C\CCCCC |
Canonical SMILES |
CCCCCCCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


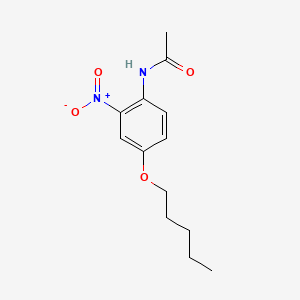

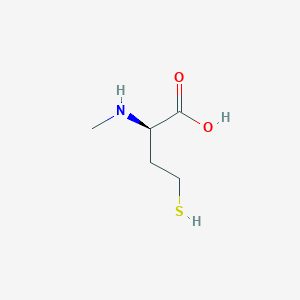
![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)
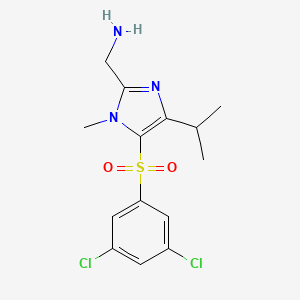
![2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran](/img/structure/B12685921.png)
